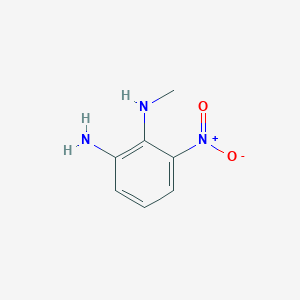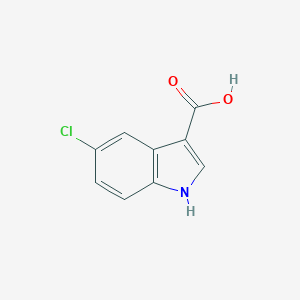
5-氯-1H-吲哚-3-羧酸
描述
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-CIC, is an organic compound with a molecular formula of C8H6ClNO2. It is a white crystalline solid with a melting point of 140-144 °C and a boiling point of 250 °C. 5-CIC is commonly used in scientific research as a reagent, a catalyst, and a building block for organic synthesis. It has a wide range of applications in medicinal chemistry, biochemistry, and other fields of science.
科学研究应用
医药:抗癌和抗菌应用
5-氯吲哚-3-羧酸已被研究用于其在医药中的潜力,特别是在抗癌和抗菌治疗中 . 它的吲哚核心是许多天然和合成治疗剂中常见的结构,对该核心的修饰可以导致具有显著生物活性的化合物。
农业:植物生长和保护
在农业中,5-氯吲哚-3-羧酸的衍生物正被探索用于其作为植物生长调节剂和针对害虫和疾病的保护剂的作用 . 这些化合物可以模拟天然植物激素,影响生长模式并提高作物抗性。
材料科学:新型材料的合成
该化合物的反应性使其成为合成新型材料的候选者。 其衍生物可用于开发有机半导体、光伏材料和其他具有独特电子特性的先进材料 .
环境科学:生态系统监测和修复
吲哚衍生物,包括 5-氯吲哚-3-羧酸,在监测环境健康方面发挥着作用。 它们可以用作生态系统平衡的生物标志物,并且正在研究其在生物修复过程中的潜力,以治疗环境污染物 .
生物化学:酶功能和代谢研究
这种化合物在生物化学中被用于研究酶的功能和代谢途径。 它在酶促反应中充当前体或抑制剂,有助于阐明酶在各种生物过程中的作用 .
药理学:药物开发和代谢物分析
5-氯吲哚-3-羧酸在药理学中对于药物开发和代谢物分析非常重要。 它是合成具有药理活性的化合物的关键中间体,包括与大脑和其他器官中的受体相互作用的化合物 <a aria-label="2: " data-citationid="97fe15bf-739e-a933-f586-74d3be9c355e-34" h="ID=SERP,5015.1" href="https://fjps.springer
安全和危害
作用机制
Target of Action
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
属性
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10406-05-0 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10406-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?
A1: The carboxyl group is not coplanar with the indole ring system in 5-Chloro-1H-indole-3-carboxylic acid. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []
Q2: How does 5-Chloro-1H-indole-3-carboxylic acid arrange itself in its crystal structure?
A2: The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:
- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)

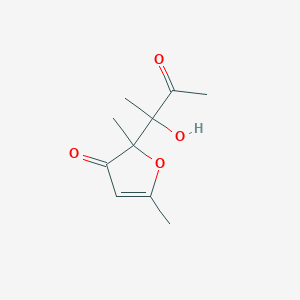
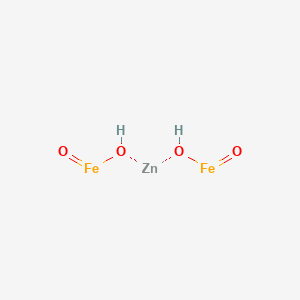




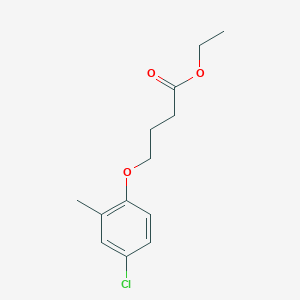
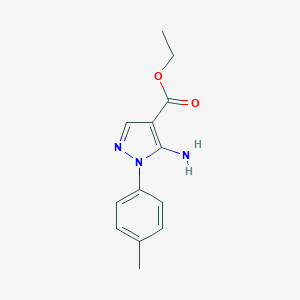
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
